molecular formula C23H18FN3O3S2 B11338227 N-(3-fluorophenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11338227
M. Wt: 467.5 g/mol
InChI Key: TWXRPMWHRUWDKP-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenyl group, an imidazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting benzylamine with glyoxal in the presence of ammonium acetate.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the benzenesulfonyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives and benzenesulfonyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It is explored for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The imidazole ring can bind to metal ions, affecting various biochemical pathways. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
  • 2-{[4-(BENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE

Uniqueness

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring and the fluorophenyl group enhances its potential as a bioactive compound, making it a valuable subject of study in various fields of research.

Properties

Molecular Formula

C23H18FN3O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C23H18FN3O3S2/c24-17-10-7-11-18(14-17)25-20(28)15-31-22-23(32(29,30)19-12-5-2-6-13-19)27-21(26-22)16-8-3-1-4-9-16/h1-14H,15H2,(H,25,28)(H,26,27)

InChI Key

TWXRPMWHRUWDKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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